molecular formula C14H17N3O3S B2835519 (1H-indol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone CAS No. 951946-46-6

(1H-indol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Cat. No. B2835519
CAS RN: 951946-46-6
M. Wt: 307.37
InChI Key: DYYRZMOQEMFHOU-UHFFFAOYSA-N
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Description

“(1H-indol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone” is a compound that belongs to the class of organic compounds known as indole derivatives . Indole derivatives are known for their diverse biological activities and have been found in many important synthetic drug molecules .


Synthesis Analysis

The synthesis of such compounds often involves the use of 1H-indole-2-carboxylic acid as a starting material . The structure of the synthesized sulfonamide-based indole derivatives is usually confirmed by 1H NMR and LCMS Spectroscopy .


Molecular Structure Analysis

The molecular formula of this compound is C17H17N3O2 . It has an average mass of 295.336 Da and a monoisotopic mass of 295.132080 Da .


Chemical Reactions Analysis

Indole derivatives, including “(1H-indol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone”, are known to undergo various chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C14H17N3O and a molecular weight of 243.3 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Corrosion Prevention in Mild Steel

  • Study : A synthesized compound similar to (1H-indol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone demonstrated effective corrosion inhibition on mild steel in acidic conditions, showing potential in industrial applications (Singaravelu & Bhadusha, 2022).

Therapeutic Agent Synthesis

  • Study : Derivatives of similar compounds have shown promise as therapeutic agents, displaying enzyme inhibitory activity and potential in treating various diseases (Hussain et al., 2017).

Analytical Methodology for Substance Detection

  • Study : A study developed an analytical methodology for detecting new psychoactive substances, including compounds structurally related to (1H-indol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone, in wastewater samples (Borova et al., 2015).

PET Imaging in Neuroinflammation

  • Study : A related compound was synthesized for potential use in PET imaging to study neuroinflammation, although it did not show significant differentiation in imaging the intended targets (Żak et al., 2021).

Anti-HIV Activity

  • Study : Certain derivatives exhibited selective inhibition of the HIV-2 strain, indicating potential application in HIV treatment research (Ashok et al., 2015).

Anticancer and Antituberculosis Studies

  • Study : Derivatives of the compound were synthesized and tested, showing significant anticancer and antituberculosis activities, suggesting potential in medical treatments (Mallikarjuna et al., 2014).

Synthesis of Enzyme Inhibitors

  • Study : A series of compounds, including derivatives of (1H-indol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone, showed considerable inhibitory activity against an enzyme, potentially useful in therapeutic applications (Abbasi et al., 2019).

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It’s worth noting that indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound could interact with its targets in a way that modulates these activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that multiple pathways could be affected.

Result of Action

Given the range of biological activities associated with indole derivatives , it’s likely that the compound could have a variety of effects at the molecular and cellular level.

properties

IUPAC Name

1H-indol-2-yl-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-21(19,20)17-8-6-16(7-9-17)14(18)13-10-11-4-2-3-5-12(11)15-13/h2-5,10,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYRZMOQEMFHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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